molecular formula C7H6N2O2S B1510321 Methyl 4-aMino-5-cyanothiophene-2-carboxylate CAS No. 648412-51-5

Methyl 4-aMino-5-cyanothiophene-2-carboxylate

Cat. No.: B1510321
CAS No.: 648412-51-5
M. Wt: 182.2 g/mol
InChI Key: BSBPCVALLYUGHK-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-cyanothiophene-2-carboxylate is a versatile organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as thiophene-2-carboxylic acid and appropriate reagents.

  • Amination: The thiophene ring is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents like ammonia or ammonium salts under specific reaction conditions.

  • Cyano Group Introduction: The cyano group at the 5-position is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.

  • Methylation: Finally, the carboxylate group is methylated using agents like methanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine.

  • Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically use reagents like halogens, while nucleophilic substitutions may involve alkyl halides.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as this compound oxide.

  • Reduction Products: Reduction can produce Methyl 4-amino-5-aminomethylthiophene-2-carboxylate.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-5-cyanothiophene-2-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-amino-5-cyanothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 5-amino-4-cyanothiophene-2-carboxylate

  • Methyl 4-amino-5-hydroxythiophene-2-carboxylate

  • Methyl 4-amino-5-methylthiophene-2-carboxylate

Properties

IUPAC Name

methyl 4-amino-5-cyanothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBPCVALLYUGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739114
Record name Methyl 4-amino-5-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648412-51-5
Record name Methyl 4-amino-5-cyanothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl 5-cyano-4-nitro-thiophene-2-carboxylate (0.17 mol, 36 g) and iron powder (0.51 mol, 28.5 g) in glacial acetic acid 68 mL (1.2 mol) was refluxed for 3 hours. The crude was concentrated under vacuum and neutralized with diluted ammonia. The aqueous layer was extracted with ethyl acetate (3×250 mL) and dried over Na2SO4. The filtrate was evaporated to dryness to give a yellow solid, which was purified by flash chromatography over silica gel using hexane/ethyl acetate (38:12) as eluent, to afford the title compound as a yellow solid (21.4 g, 69%).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
catalyst
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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